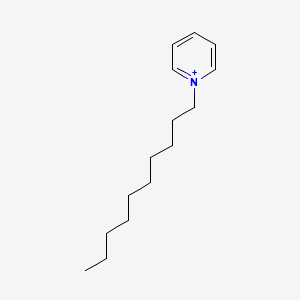

1-Decylpyridinium

Description

1-Decylpyridinium is a quaternary ammonium ionic liquid (IL) with a pyridinium cation and a bromide anion (chemical formula: C₁₅H₂₆NBr). It belongs to the class of alkylpyridinium salts, characterized by a hydrophobic decyl chain (C10) attached to a nitrogen-containing aromatic pyridine ring. This structural feature confers surfactant-like properties, enabling applications in catalysis, antimicrobial formulations, and solvent systems . Its toxicity and environmental impact have been extensively studied, particularly in aquatic ecosystems, where it inhibits algal growth and disrupts photosynthetic pathways .

Properties

IUPAC Name |

1-decylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMBELVKZWEQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275727 | |

| Record name | 1-decylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46746-05-8 | |

| Record name | 1-decylpyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Decylpyridinium can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically involves refluxing pyridine with decyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

1-Decylpyridinium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Decylpyridinium has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: Its antimicrobial properties make it useful in studying microbial inhibition and biofilm disruption.

Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.

Mechanism of Action

The antimicrobial activity of 1-Decylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The decyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This compound targets the cell membrane, leading to the leakage of cellular contents and inhibition of essential cellular processes .

Comparison with Similar Compounds

Key Findings :

- The pyridinium cation in this compound bromide causes stronger oxidative stress (ROS increase by 220% at 5 mg/L) compared to imidazolium analogs .

- Chain length correlates with toxicity: Decyl (C10) > Hexyl (C6) > Butyl (C4) in pyridinium ILs .

Antimicrobial Activity

This compound derivatives outperform shorter-chain pyridinium and imidazolium ILs in antimicrobial potency:

Note: The decyl chain enhances hydrophobic interactions with microbial membranes, increasing biocidal efficacy .

Environmental Persistence

This compound bromide shows moderate biodegradability compared to imidazolium ILs:

| Compound | Half-life (Days) | Degradation Pathway | |

|---|---|---|---|

| This compound bromide | 28–35 | Slow microbial oxidation | |

| 1-Butyl-3-methylimidazolium chloride | 14–21 | Rapid hydrolysis in aqueous media |

Critical Analysis of Contradictory Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.